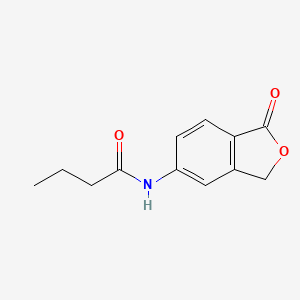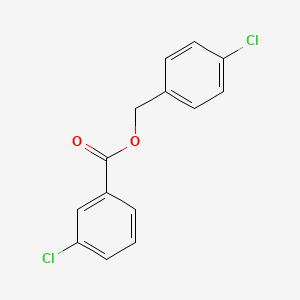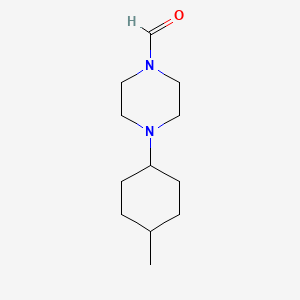![molecular formula C20H16N2O5S B5780670 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid involves the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting PRMT5, 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid can prevent the methylation of histones, which leads to the inhibition of gene transcription and ultimately, the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid has been found to protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid is its specificity towards PRMT5, which makes it a promising therapeutic agent for cancer. However, its limited solubility in aqueous solutions and low bioavailability pose significant challenges for its use in clinical settings.
Zukünftige Richtungen
The potential therapeutic applications of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid have opened up new avenues for research. Some of the future directions that can be explored include the development of more potent and selective PRMT5 inhibitors, the investigation of the role of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid in epigenetic regulation, and the exploration of its potential in the treatment of other diseases such as neurodegenerative disorders.
Conclusion:
In conclusion, 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid is a promising chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of PRMT5, which makes it a specific and targeted therapeutic agent. However, further research is needed to explore its potential in clinical settings and to overcome its limitations.
Synthesemethoden
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid can be synthesized using a three-step process involving the reaction of 2-hydroxy-5-aminobenzoic acid with phenylsulfonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and finally, with formaldehyde and ammonium chloride.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid has been primarily studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-18-12-11-15(13-17(18)20(24)25)21-19(14-7-3-1-4-8-14)22-28(26,27)16-9-5-2-6-10-16/h1-13,23H,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMLTKKQZPSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)



![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)

![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)


![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)

![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)